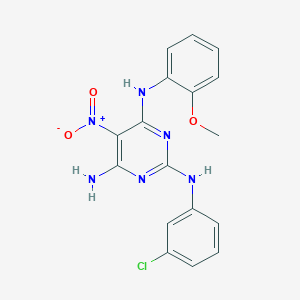![molecular formula C14H9N3O7 B12473910 2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B12473910.png)
2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H9N3O7 It is characterized by the presence of nitro groups and a carbamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid typically involves the reaction of phthalic anhydride with 3-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then nitrated to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the carbamoyl group.
3-Nitroaniline: Contains the nitro group but lacks the benzoic acid moiety.
Phthalic anhydride: Precursor in the synthesis but lacks the nitro and carbamoyl groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C14H9N3O7 |
|---|---|
Molecular Weight |
331.24 g/mol |
IUPAC Name |
2-nitro-6-[(3-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-8-3-1-4-9(7-8)16(21)22)10-5-2-6-11(17(23)24)12(10)14(19)20/h1-7H,(H,15,18)(H,19,20) |
InChI Key |
YDDBUSHAOWLDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B12473831.png)
![N-(3,5-dichlorophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B12473832.png)
![4-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline](/img/structure/B12473844.png)
![3-[(2,4-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B12473845.png)
![2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B12473847.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine](/img/structure/B12473852.png)
![Diethyl 2,2'-[(2,3-dioxooctahydroquinoxaline-1,4-diyl)bis(oxy)]diacetate](/img/structure/B12473861.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2,4-dimethylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12473864.png)
![2-[(4-Bromo-2-chlorophenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473870.png)



![N-[2-(2-cyclooctylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B12473904.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(4-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12473909.png)
